Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate
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Overview
Description
Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate is an organic compound that features a trifluoromethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate typically involves the reaction of 5-(trifluoromethoxy)pyridine with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate and its derivatives involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
- Ethyl 2-(3-{[4-(trifluoromethoxy)phenyl]carbamoyl}pyridin-2-yl)acetate
- 1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine
Comparison: Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 2-[5-(trifluoromethoxy)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)5-7-3-4-8(6-14-7)17-10(11,12)13/h3-4,6H,2,5H2,1H3 |
InChI Key |
KKVWHTZLFNEPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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